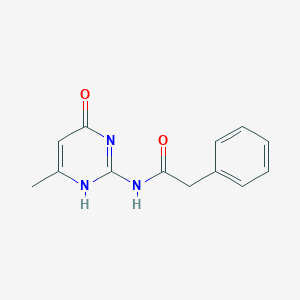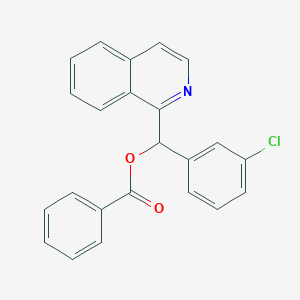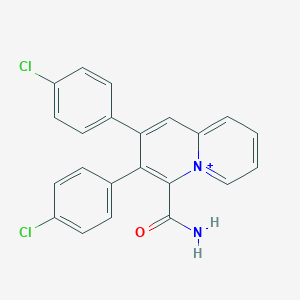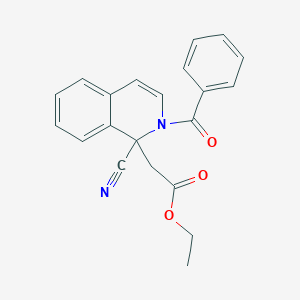
Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate, also known as EBCA, is a compound that belongs to the isoquinoline family. EBCA has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
作用机制
The mechanism of action of Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate is not fully understood, but several studies have suggested that it may act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes and proteins involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have reported that this compound exhibits potent cytotoxicity against cancer cells, while in vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models. This compound has also been reported to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate has several advantages as a potential drug candidate, including its potent anticancer activity, low toxicity, and relative ease of synthesis. However, there are also some limitations to its use in lab experiments, including its poor solubility in water and limited bioavailability.
未来方向
There are several potential future directions for research on Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate. One area of interest is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the identification of the specific cellular pathways and targets that are affected by this compound, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
合成方法
Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate can be synthesized through a multistep process involving several chemical reactions. The first step involves the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 2-(2-nitrophenyl)ethyl acetate. This intermediate product is then reduced using hydrogen gas and palladium on carbon catalyst to form 2-(2-aminophenyl)ethyl acetate. The final step involves the reaction of 2-(2-aminophenyl)ethyl acetate with benzoyl chloride and sodium cyanide to form this compound.
科学研究应用
Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate has been studied for its potential applications in medicinal chemistry, particularly as a potential drug candidate for the treatment of cancer and other diseases. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial activities.
属性
分子式 |
C21H18N2O3 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
ethyl 2-(2-benzoyl-1-cyanoisoquinolin-1-yl)acetate |
InChI |
InChI=1S/C21H18N2O3/c1-2-26-19(24)14-21(15-22)18-11-7-6-8-16(18)12-13-23(21)20(25)17-9-4-3-5-10-17/h3-13H,2,14H2,1H3 |
InChI 键 |
XCJUFEURDNOFPM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1(C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3)C#N |
规范 SMILES |
CCOC(=O)CC1(C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)

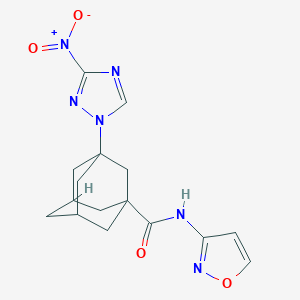
![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
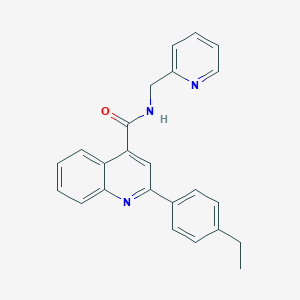
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280454.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)
![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}morpholine](/img/structure/B280458.png)

![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280460.png)
